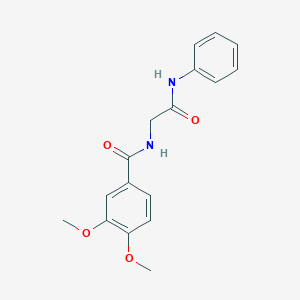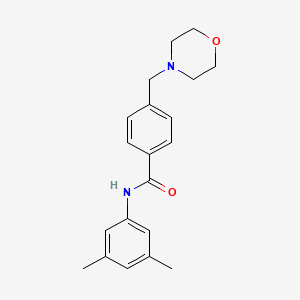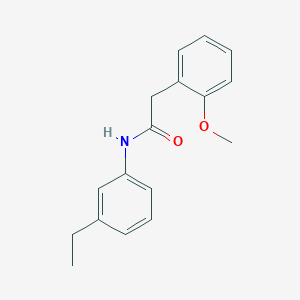![molecular formula C17H25BrN2O3 B5163172 2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5163172.png)
2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide, also known as BDMAP, is a chemical compound that has been widely studied for its potential use as a pharmacological tool in scientific research. This compound has been found to have a number of interesting properties, including its ability to interact with certain receptors in the body and its potential to modulate various physiological processes. In
作用机制
The exact mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide is not fully understood, but it is believed to interact with certain receptors in the body, including the dopamine D3 receptor and the sigma-1 receptor. This compound has been found to modulate the activity of these receptors, which may contribute to its effects on various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of interesting biochemical and physiological effects. For example, it has been shown to reduce cocaine-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction. This compound has also been found to have antidepressant-like effects in animal models of depression, and it has been shown to protect against neurodegeneration in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide in lab experiments is that it has been well-studied and its effects are relatively well-understood. This makes it a useful tool for studying the role of certain receptors in various physiological processes. However, one limitation of using this compound is that it can be difficult to obtain and synthesize, which may limit its use in some experiments.
未来方向
There are many potential future directions for research involving 2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide. For example, researchers could investigate the role of this compound in other physiological processes, such as learning and memory. Additionally, researchers could explore the potential therapeutic applications of this compound for various disorders, such as addiction and depression. Finally, researchers could work to develop new and more efficient synthesis methods for this compound, which would make it more accessible for use in lab experiments.
合成方法
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide involves several steps, including the reaction of 4-bromo-3,5-dimethylphenol with propionyl chloride to form 2-(4-bromo-3,5-dimethylphenoxy)propionyl chloride. This intermediate is then reacted with N-(3-chloropropyl)morpholine to form the final product, this compound.
科学研究应用
2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide has been studied for its potential use as a pharmacological tool in scientific research. It has been found to interact with certain receptors in the body, including the dopamine D3 receptor and the sigma-1 receptor. This compound has been used to study the role of these receptors in various physiological processes, including addiction, depression, and neurodegenerative diseases.
属性
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O3/c1-13-10-15(11-14(2)17(13)18)23-12-16(21)19-4-3-5-20-6-8-22-9-7-20/h10-11H,3-9,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBSCHHQPANCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5163092.png)
![5-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine](/img/structure/B5163098.png)

amino]methyl}benzamide](/img/structure/B5163105.png)
![ethyl 3-{[(methylamino)carbonothioyl]amino}benzoate](/img/structure/B5163107.png)
![ethyl 2-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate](/img/structure/B5163120.png)


![N-[4-(1-adamantyl)phenyl]urea](/img/structure/B5163139.png)

![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5163156.png)

![6-(2-fluorophenyl)-5-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5163180.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-nitrophenyl)acrylamide](/img/structure/B5163187.png)
